molecular formula C8H14O2 B2475238 4,4-Diethoxybut-1-yne CAS No. 13397-78-9

4,4-Diethoxybut-1-yne

Cat. No. B2475238
Key on ui cas rn: 13397-78-9
M. Wt: 142.198
InChI Key: YIUIBFPHUMLIBP-UHFFFAOYSA-N
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Patent
US08691838B2

Procedure details

To a suspension of aluminum (20.87 g, 773 mmol) and mercury(II) chloride (1.187 g, 4.37 mmol) in ether (40 mL) was added triethoxymethane (49.8 g, 336 mmol) in ether (160 mL) over 60 minutes (internal temperature monitored and addition slowed to keep below 41° C.). The mixture was stirred at reflux for one hour, then brought to −78° C. in a dry ice/acetone bath. 3-bromoprop-1-yne (75 g, 504 mmol) in ether (17 mL) was added dropwise and the suspension was stirred at −78° C. for three additional hours. The reaction was quenched with water (300 mL) followed by 1N NaOH (120 mL). The layers were separated and the aqueous layer washed with additional diethyl ether. The organic extracts were dried over magnesium sulfate and concentrated to yield 4,4-diethoxybut-1-yne.
Quantity
20.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.187 g
Type
catalyst
Reaction Step One
Quantity
49.8 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al].C(O[CH:5]([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])C.Br[CH2:13][C:14]#[CH:15]>CCOCC.[Hg](Cl)Cl>[CH2:10]([O:9][CH:5]([O:6][CH2:7][CH3:8])[CH2:15][C:14]#[CH:13])[CH3:11]

Inputs

Step One
Name
Quantity
20.87 g
Type
reactant
Smiles
[Al]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1.187 g
Type
catalyst
Smiles
[Hg](Cl)Cl
Step Two
Name
Quantity
49.8 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
BrCC#C
Name
Quantity
17 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(internal temperature monitored and addition slowed to keep below 41° C.)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
brought to −78° C. in a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
the suspension was stirred at −78° C. for three additional hours
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with additional diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC#C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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